6-Cyclopropylpyridazine-4-carboxylic acid
Overview
Description
6-Cyclopropylpyridazine-4-carboxylic acid is an organic compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Cyclopropylpyridazine-4-carboxylic acid consists of a pyridazine ring substituted with a cyclopropyl group at the 6-position and a carboxylic acid group at the 4-position . The InChI code for this compound is 1S/C8H8N2O2/c11-8(12)6-3-7(5-1-2-5)10-9-4-6/h3-5H,1-2H2,(H,11,12) .Physical And Chemical Properties Analysis
6-Cyclopropylpyridazine-4-carboxylic acid is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Antibacterial Activity
6-Cyclopropylpyridazine-4-carboxylic acid and its derivatives show significant antibacterial activity. A study conducted by Sanchez et al. (1988) synthesized a series of 7,8-disubstituted 1-cyclopropyl-6-fluoroquinoline-3-carboxylic acids, which demonstrated enhanced in vitro activities against Gram-negative organisms (Sanchez et al., 1988). Additionally, Patel and Patel (2010) synthesized compounds from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid, exhibiting excellent antibacterial activity compared with ampicillin (Patel & Patel, 2010).
Photostability and Photophysical Properties
Mella, Fasani, and Albini (2001) studied the photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid in aqueous solutions. Their findings contribute to understanding the photostability and photophysical properties of such compounds (Mella, Fasani, & Albini, 2001).
Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships of 6-cyclopropylpyridazine-4-carboxylic acid derivatives have been extensively studied. Miyamoto et al. (1990) explored the synthesis of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids, providing insights into the antibacterial properties and structural relationships (Miyamoto et al., 1990).
Antimicrobial Properties
Several studies have focused on the antimicrobial properties of 6-cyclopropylpyridazine-4-carboxylic acid derivatives. Bouzard et al. (1992) synthesized a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, demonstrating potent in vitro and in vivo antibacterial activities (Bouzard et al., 1992).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-cyclopropylpyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-3-7(5-1-2-5)10-9-4-6/h3-5H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLRJMZERWOFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropylpyridazine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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